molecular formula C9H12ClNO B2932083 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride CAS No. 1955506-22-5

1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B2932083
CAS No.: 1955506-22-5
M. Wt: 185.65
InChI Key: CEJZOISNOFBHQI-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with a hydroxyl group and a pyridin-3-yl moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.64 g/mol.

Properties

IUPAC Name

1-pyridin-3-ylcyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(4-2-5-9)8-3-1-6-10-7-8;/h1,3,6-7,11H,2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJZOISNOFBHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride typically involves the reaction of pyridine derivatives with cyclobutanol under specific conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with a pyridine derivative in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps such as purification and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between the target compound and its analogs:

Compound Name Molecular Formula Ring Size Functional Groups Notable Features
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride C₉H₁₀ClNO Cyclobutane Pyridinyl, Alcohol, Hydrochloride Moderate ring strain; H-bond donor
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride C₉H₁₀ClNO₂ Cyclopropane Pyridinyl, Carboxylic Acid, Hydrochloride High ring strain; acidic group enhances solubility
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride C₈H₁₂Cl₂N₂ Cyclopropane Pyridinyl, Amine, Dihydrochloride Basic amine; dihydrochloride salt increases polarity
3-(Dimethylamino)cyclobutan-1-ol hydrochloride C₆H₁₄ClNO Cyclobutane Dimethylamino, Alcohol, Hydrochloride Basic amino group; simplified structure
1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine dihydrochloride C₁₁H₁₆Cl₃N₃ Cyclobutane Chloropyridinyl, Amine, Dihydrochloride Methyl linker; chlorine alters electronic properties

Key Comparative Insights

Cyclopropane derivatives (e.g., cyclopropanamine dihydrochloride) may show higher reactivity due to bond angle strain, impacting synthetic utility .

Functional Group Impact :

  • Alcohol vs. Carboxylic Acid : The hydroxyl group in the target compound is less acidic than the carboxylic acid in its cyclopropane analog, which may reduce ionization at physiological pH and enhance membrane permeability .
  • Amine vs. Alcohol : Cyclopropanamine dihydrochloride () is more basic due to the amine group, favoring ionic interactions in biological systems compared to the neutral alcohol in the target compound.

Solubility and Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility, a feature shared with 3-(dimethylamino)cyclobutan-1-ol hydrochloride . Dihydrochloride salts (e.g., cyclopropanamine dihydrochloride) offer higher solubility but may introduce formulation challenges due to increased ionic strength .

Synthetic Accessibility :

  • Patent examples () describe methods for synthesizing complex cyclobutane derivatives, suggesting feasible routes for modifying the target compound’s pyridinyl or hydroxyl groups.

Biological Activity

1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride is a compound that has garnered interest due to its unique structural features, which include a cyclobutane ring and a pyridine moiety. Despite limited direct research on this specific compound, insights can be drawn from related studies and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN, with a molecular weight of approximately 185.65 g/mol. The compound exists in a hydrochloride form, which enhances its solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

While comprehensive studies specifically targeting the biological activity of this compound are scarce, preliminary findings suggest potential interactions with neurotransmitter receptors. This indicates possible applications in neurological pathways, although further research is needed to elucidate its pharmacodynamics and therapeutic potential.

Related Compounds and Their Activities

Research on structurally similar compounds provides valuable context for understanding the biological activity of this compound. Below is a summary of notable compounds with similar structures and their observed biological activities:

Compound NameMolecular FormulaNotable Biological Activities
3-(Pyrrolidin-1-yl)cyclobutan-1-olC10_{10}H15_{15}NAntimicrobial properties against various pathogens
1-(Pyridin-2-yl)cyclobutan-1-olC10_{10}H11_{11}NPotential anticancer effects in cell lines
1-(Pyridin-4-yl)cyclobutan-1-olC10_{10}H11_{11}NNeuroprotective effects observed in animal models

These compounds demonstrate varying degrees of biological activity, suggesting that modifications in the pyridine substitution can significantly influence pharmacological properties.

Interaction Studies

Interaction studies have indicated that compounds with similar structures may exhibit binding affinity towards various biological targets. For instance, research on the 4PP series (related to pyridine derivatives) revealed promising activity against Mycobacterium tuberculosis, highlighting the importance of structural optimization for enhancing efficacy .

Structure–Activity Relationships (SAR)

A structure–activity relationship study involving pyridine derivatives indicated that specific substitutions could improve physicochemical properties while retaining biological activity. For example, modifications to enhance solubility and reduce lipophilicity were crucial for maintaining antibacterial efficacy .

Antitumor Activity

In vitro assays on related pyridine derivatives have shown significant antitumor activity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). One study reported an IC50 value of 39.2 µM for a closely related compound, suggesting that structural features similar to those found in this compound may also confer antitumor properties .

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride in academic research?

Methodological Answer:
Synthesis typically involves functionalizing the cyclobutane ring with a pyridinyl group. Key strategies include:

  • Nucleophilic substitution : Reacting 3-bromopyridine with a cyclobutanol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Coupling reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid-functionalized pyridine and a halogenated cyclobutanol precursor .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the hydrochloride salt.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of techniques:

  • NMR spectroscopy : Confirm the cyclobutane ring geometry (e.g., cis/trans isomerism via coupling constants in 1^1H NMR) and pyridinyl integration .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 196.1 for the free base) .

Advanced: What experimental strategies can resolve contradictions between spectroscopic data and crystallographic analysis for this compound?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering in cyclobutane) or solvate formation. To address this:

  • Variable-temperature NMR : Probe conformational flexibility in solution.
  • Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve absolute configuration and hydrogen bonding patterns .
  • Cross-validation : Compare computational models (DFT-optimized structures) with experimental data to identify outliers .

Advanced: How to design stability studies to assess the compound's integrity under varying pH and temperature conditions?

Methodological Answer:
Conduct accelerated stability testing:

Sample preparation : Dissolve the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C.

Analysis intervals : Monitor degradation at 0, 1, 2, and 4 weeks via HPLC.

Key metrics : Track loss of parent compound and formation of degradants (e.g., pyridine ring hydrolysis products).

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